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5-Chloro-2-(methylthio)benzaldehyde

Catalog No.
S3590354
CAS No.
91827-45-1
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(methylthio)benzaldehyde

CAS Number

91827-45-1

Product Name

5-Chloro-2-(methylthio)benzaldehyde

IUPAC Name

5-chloro-2-methylsulfanylbenzaldehyde

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

SBTCGVVBXKUUPA-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C=C1)Cl)C=O

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C=O

5-Chloro-2-(methylthio)benzaldehyde is an organic compound characterized by the molecular formula C8H7ClOSC_8H_7ClOS and a molecular weight of 186.66 g/mol. It features a benzaldehyde functional group, with a chlorine atom at the 5-position and a methylthio group at the 2-position on the aromatic ring. This unique arrangement of substituents contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

There is no current research available on the mechanism of action of 5-Chloro-2-(methylthio)benzaldehyde in any biological system.

  • Aldehydes can be irritants to the skin, eyes, and respiratory system.
  • The presence of chlorine suggests potential corrosive properties.
  • Standard laboratory practices for handling organic chemicals should be followed when working with 5-Chloro-2-(methylthio)benzaldehyde, including wearing personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Oxidation: The aldehyde group can be oxidized to yield 5-chloro-2-(methylthio)benzoic acid.
  • Reduction: The aldehyde can be reduced to form 5-chloro-2-(methylthio)benzyl alcohol.
  • Substitution: The chloro group can undergo nucleophilic substitution with various reagents, such as amines or thiols, leading to diverse substituted benzaldehyde derivatives.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reducing agents: Sodium borohydride (NaBH4_4), lithium aluminum hydride (LiAlH4_4).
  • Nucleophiles for substitution: Sodium azide (NaN3_3), thiourea under basic conditions.

The biological activity of 5-chloro-2-(methylthio)benzaldehyde has been explored in various studies. Its aldehyde functionality allows it to interact with biological macromolecules, potentially inhibiting enzyme activity through covalent bonding with nucleophilic sites on proteins. This property makes it a candidate for use in biochemical assays and as a probe in enzyme-catalyzed reactions. Moreover, compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and anticancer activities, suggesting potential therapeutic applications.

The synthesis of 5-chloro-2-(methylthio)benzaldehyde can be achieved through several methods:

  • From 5-Chloro-2-nitrobenzaldehyde:
    • Reacting 5-chloro-2-nitrobenzaldehyde with methylthiolate under basic conditions.
    • Subsequent reduction of the nitro group to an amine followed by oxidation to form the aldehyde.
  • Industrial Production:
    • Large-scale chlorination and methylthiolation reactions are typically employed under controlled conditions to ensure high yield and purity.
    • Processes may involve distillation and recrystallization for purification.

The interaction studies of 5-chloro-2-(methylthio)benzaldehyde focus on its reactivity with biological targets. The mechanism involves covalent bonding with nucleophilic sites on proteins, which may lead to inhibition of their function. This characteristic is essential for designing compounds that can modulate biological pathways or serve as inhibitors in drug development.

Similar Compounds

  • 2-Chloro-5-(methylthio)benzoic acid
    • Structure: Contains a carboxylic acid group instead of an aldehyde.
    • Reactivity: May exhibit different reactivity patterns due to the acidic functional group.
  • 2-(Methylthio)benzaldehyde
    • Structure: Lacks the chloro substituent.
    • Reactivity: Generally less reactive than 5-chloro-2-(methylthio)benzaldehyde in substitution reactions.

Uniqueness

5-Chloro-2-(methylthio)benzaldehyde is distinguished by its combination of both chloro and methylthio groups, enhancing its reactivity and versatility in chemical transformations. This unique structural feature allows for a broader range of applications compared to similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications. The presence of these functional groups facilitates diverse

XLogP3

2.5

Dates

Last modified: 08-20-2023

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